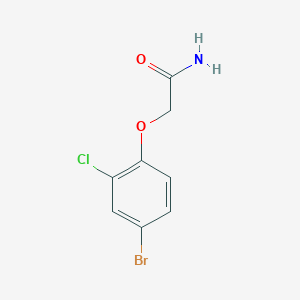
2-(4-bromo-2-chlorophenoxy)acetamide
概要
説明
科学的研究の応用
Potential Pesticides
Research indicates that derivatives of 2-(4-chlorophenoxy)acetamide, which is chemically similar to 2-(4-bromo-2-chlorophenoxy)acetamide, may have potential as pesticides. For example, new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide and 2-(4-chlorophenoxy)acetohydrazide have been characterized and proposed as potential pesticides (Olszewska, Tarasiuk, & Pikus, 2009).
Antibacterial Agents
Some derivatives of 2-(4-chlorophenoxy)methyl, related to this compound, have shown potential as antibacterial agents. A study synthesized various derivatives and found them to be effective against both gram-negative and gram-positive bacteria. Specifically, certain derivatives exhibited significant activity against bacterial strains such as S. typhi, K. pneumoniae, and S. aureus (Siddiqui et al., 2014).
Anticancer Agents
Compounds with a structure similar to this compound, like 4-chlorophenoxy acetamide derivatives, have been studied for their anticancer properties. Some of these derivatives have shown cytostatic activity, indicating their potential application in cancer treatment (Li, 1995).
Anticonvulsant and Antidepressant Activity
Research on compounds structurally related to this compound has demonstrated potential in anticonvulsant and antidepressant applications. For example, derivatives of 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide showed significant reduction in immobility times in animal models, suggesting their use in treating depression and convulsions (Xie et al., 2013).
Learning and Memory Enhancement
Another derivative, 2-(4-chlorophenoxy)-N-(1,2,3,4-tetrahydroacridine-9-yl) acetamide, has been investigated for its effects on learning and memory ability in mice. The study found that this compound significantly enhanced learning and memory abilities in mice, indicating potential applications in cognitive enhancement or treatment of memory-related disorders (Yu Wen-guo, 2011).
作用機序
Bifenox, a similar compound, works by inhibiting the activity of the enzyme acetyl-coenzyme A carboxylase (ACCase), which is involved in the biosynthesis of fatty acids in plants. This leads to the disruption of the plant’s cell membranes, resulting in the death of the weed.
Safety and Hazards
While specific safety and hazards data for 2-(4-bromo-2-chlorophenoxy)acetamide is not available, similar compounds are known to pose certain risks. For instance, users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It’s also recommended to use personal protective equipment and ensure adequate ventilation .
生化学分析
Biochemical Properties
2-(4-bromo-2-chlorophenoxy)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to changes in the metabolism of other compounds. Additionally, this compound can bind to specific proteins, affecting their function and stability .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses of this compound can result in toxic or adverse effects, including liver and kidney damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of many endogenous and exogenous compounds. The compound can affect metabolic flux and alter the levels of specific metabolites. Additionally, this compound may influence the activity of cofactors involved in metabolic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can affect its overall activity and function. Studies have shown that this compound tends to accumulate in the liver and kidneys, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s presence in the nucleus can affect gene expression and cellular regulation .
特性
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTUQVVYCXHAES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


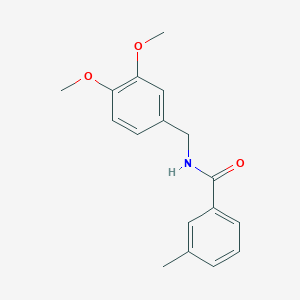
![2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5747428.png)
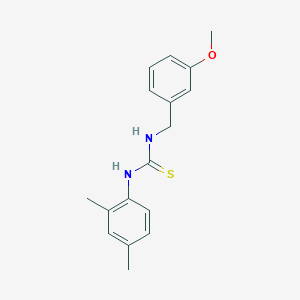
![N-{4-[amino(hydroxyimino)methyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5747442.png)

![1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine](/img/structure/B5747453.png)
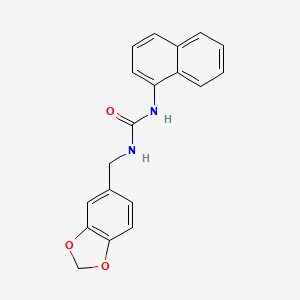
![2-(3,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5747498.png)
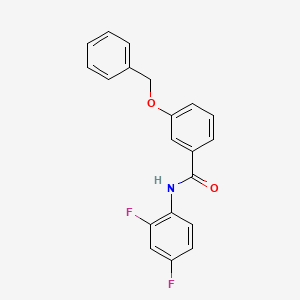
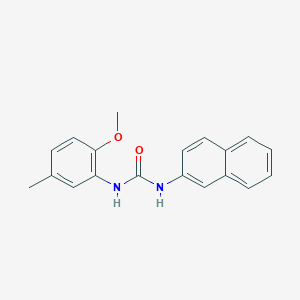
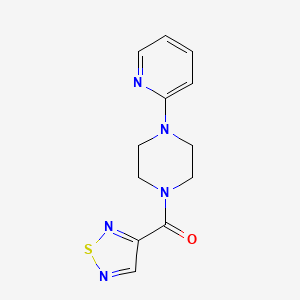
![ethyl 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5747513.png)

![3-chloro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5747526.png)
